

# Unveiling the Spectroscopic Signature of 16-Oxoprometaphanine: A Technical Guide

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## Compound of Interest

Compound Name: 16-Oxoprometaphanine

Cat. No.: B12324077

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for **16-Oxoprometaphanine**, a hasubanan alkaloid isolated from *Stephania japonica*. The information presented herein is synthesized from foundational studies that first characterized this natural product. This document aims to be a comprehensive resource for researchers engaged in natural product chemistry, alkaloid synthesis, and drug discovery.

## Core Spectroscopic Data

The structural elucidation of **16-Oxoprometaphanine** has been primarily accomplished through mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. The following tables summarize the key quantitative data obtained from these analytical techniques.

### Mass Spectrometry (MS) Data

High-resolution mass spectrometry provides the exact mass of the molecule, which is crucial for determining its elemental composition.

Ion	Formula	Calculated m/z	Found m/z
[M] <sup>+</sup>	C <sub>20</sub> H <sub>23</sub> NO <sub>6</sub>	373.1525	373.1525

Table 1: High-Resolution Mass Spectrometry Data for **16-Oxoprometaphanine**.

## Nuclear Magnetic Resonance (NMR) Data

$^1\text{H}$  NMR spectroscopy provides information about the chemical environment of hydrogen atoms in the molecule.

Proton	Chemical Shift ( $\delta$ , ppm)	Multiplicity	Coupling Constant (J, Hz)
H-1	3.08	dd	14.0, 5.0
H-2	6.65	s	14.0
H-4	6.85	s	
H-6 $\alpha$	3.95	d	
H-6 $\beta$	2.65	d	14.0
H-7	6.10	d	10.0
H-8	6.95	d	10.0
H-10 $\beta$	3.50	d	18.0
N-CH <sub>3</sub>	2.45	s	14.0
OCH <sub>3</sub>	3.85	s	
OCH <sub>3</sub>	3.90	s	
OCH <sub>3</sub>	3.92	s	

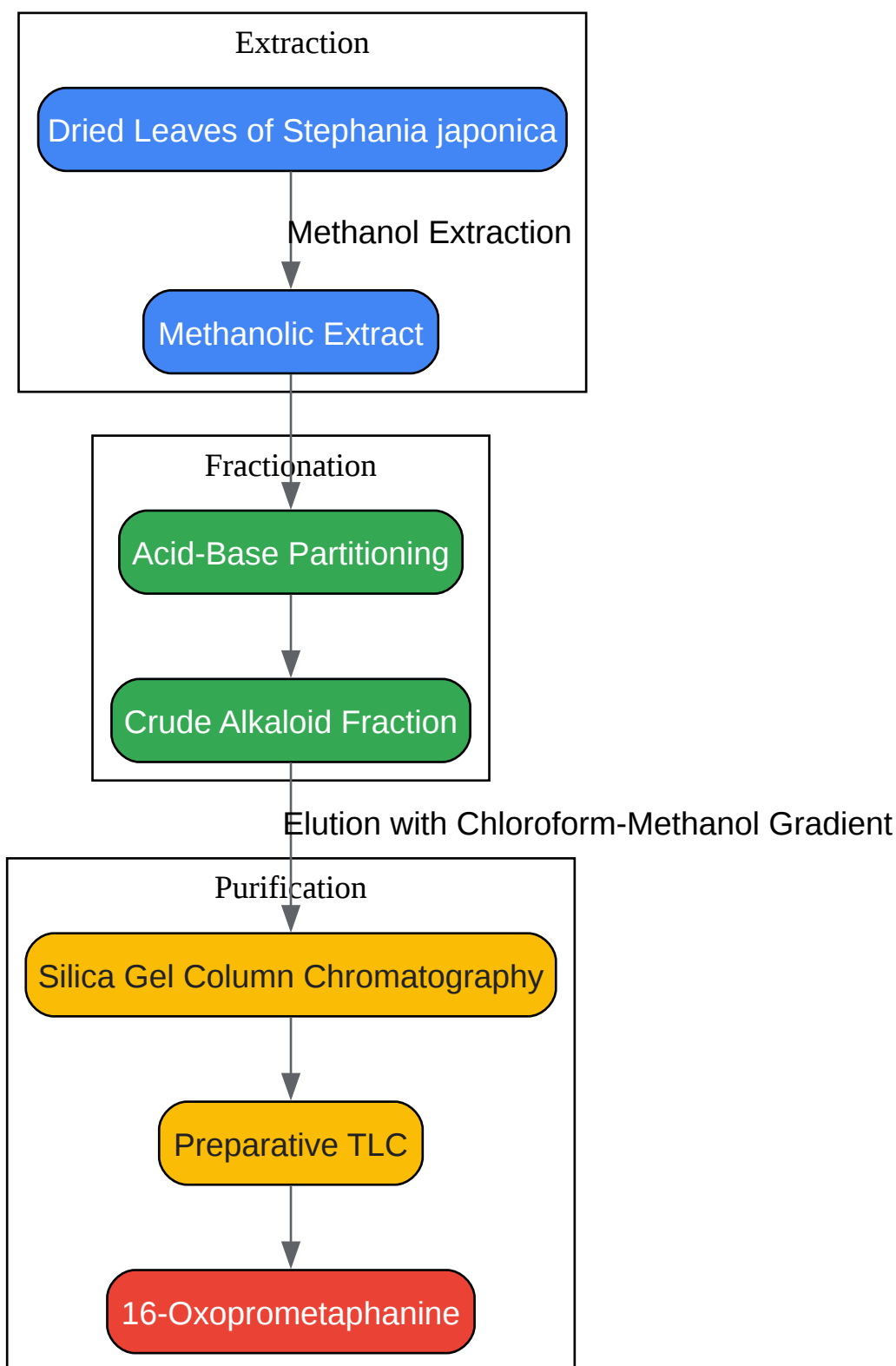
Table 2:  $^1\text{H}$  NMR (400 MHz,  $\text{CDCl}_3$ ) Data for **16-Oxoprometaphanine**.

## Experimental Protocols

The data presented above were obtained following specific experimental procedures for the isolation and analysis of **16-Oxoprometaphanine** from its natural source.

## Isolation of 16-Oxoprometaphanine

The isolation of **16-Oxoprometaphanine** from the leaves of *Stephania japonica* was reported by Matsui and colleagues in 1982. The general workflow for this process is outlined below.



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Caption: Workflow for the isolation of **16-Oxoprometaphanine**.

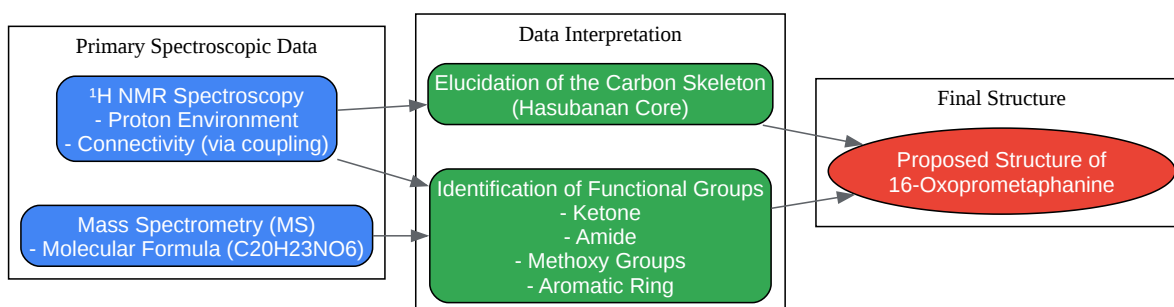
## Spectroscopic Analysis

The structural characterization of the purified **16-Oxoprometaphanine** involved the following key analytical techniques:

- Mass Spectrometry (MS): High-resolution mass spectra were recorded on a double-focusing mass spectrometer. The ionization mode was electron impact (EI) at 70 eV.
- Nuclear Magnetic Resonance (NMR) Spectroscopy:  $^1\text{H}$  NMR spectra were recorded on a 400 MHz spectrometer in deuteriochloroform ( $\text{CDCl}_3$ ) with tetramethylsilane (TMS) as the internal standard. Chemical shifts are reported in parts per million (ppm) relative to TMS.

## Logical Relationships in Structure Elucidation

The determination of the chemical structure of **16-Oxoprometaphanine** from its spectroscopic data follows a logical pathway of data integration and interpretation.



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Caption: Logical flow for the structure elucidation of **16-Oxoprometaphanine**.

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